molecular formula C11H17N3O2 B7051061 3-imidazol-1-yl-N-(oxolan-2-ylmethyl)propanamide

3-imidazol-1-yl-N-(oxolan-2-ylmethyl)propanamide

Cat. No.: B7051061
M. Wt: 223.27 g/mol
InChI Key: JGZOHFYOUVBMSD-UHFFFAOYSA-N
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Description

3-imidazol-1-yl-N-(oxolan-2-ylmethyl)propanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-imidazol-1-yl-N-(oxolan-2-ylmethyl)propanamide typically involves the formation of the imidazole ring followed by the attachment of the oxolan-2-ylmethyl and propanamide groups. One common method is the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often involve mild temperatures and the use of catalysts such as nickel.

Industrial Production Methods

Industrial production methods for imidazole derivatives, including this compound, often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3-imidazol-1-yl-N-(oxolan-2-ylmethyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-imidazol-1-yl-N-(oxolan-2-ylmethyl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-imidazol-1-yl-N-(oxolan-2-ylmethyl)propanamide involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing biological pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial in its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-imidazol-1-yl-N-(oxolan-2-ylmethyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other imidazole derivatives, it features an oxolan-2-ylmethyl group, which can enhance its solubility and bioavailability .

Properties

IUPAC Name

3-imidazol-1-yl-N-(oxolan-2-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c15-11(3-5-14-6-4-12-9-14)13-8-10-2-1-7-16-10/h4,6,9-10H,1-3,5,7-8H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZOHFYOUVBMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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